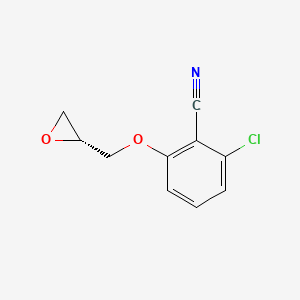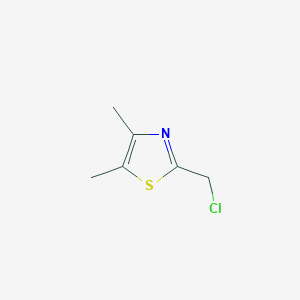
2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole
Overview
Description
2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole is a useful research compound. Its molecular formula is C6H8ClNS and its molecular weight is 161.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reaction Mechanisms and Synthesis
Complex Reaction Pathways : The interaction of 1,3-thiazole derivatives with diazomethane has been explored, showcasing a range of products including 1,4-dithiane, 1,3-dithiole, thiirane, and others. This highlights the complex pathways accessible through the manipulation of 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole derivatives, revealing the substance's versatility in organic synthesis (Kägi, Linden, Heimgartner, & Mlostoń, 1993).
Regioselective Halogenation : Research demonstrates a regioselective halogenation method for 4,5-dimethyl-2-aryl-1,3-thiazoles, yielding chloromethyl and bromomethyl derivatives efficiently. This method provides an accessible route for synthesizing halogenated thiazoles, including the this compound, under mild conditions (Yamane, Mitsudera, & Shundoh, 2004).
Novel Thiazole Derivatives : Synthesis of new thiazolecarbaldehydes, including derivatives of this compound, demonstrates the compound's role in generating low-molecular-weight aldehydes. This application in synthesizing diverse thiazole derivatives underlines the importance of such chloromethylated compounds in expanding chemical libraries (Sinenko, Slivchuk, Mityukhin, & Brovarets, 2017).
Applications in Material Science
- Corrosion Inhibition : Thiazole derivatives, potentially including this compound, have been studied for their role as corrosion inhibitors. Their efficacy in protecting metals like zinc in acidic environments highlights the compound's potential in material science and industrial applications (Fouda, Abdel‐Latif, Helal, & El-Hossiany, 2021).
Synthesis of Complex Molecules
- Multicomponent Reactions : The use of this compound derivatives in multicomponent reactions for the synthesis of thiazolo- and chromenothiazolopyridines showcases the compound's utility in creating complex molecules. Such reactions are vital for pharmaceutical and organic chemistry research, indicating the broad applicability of these derivatives (Terzidis, Stephanidou-Stephanatou, & Tsoleridis, 2009).
Mechanism of Action
Target of Action:
For instance, ALS-8112, a ribonucleoside analog structurally related to CCMT, inhibits the replication of respiratory syncytial virus (RSV) by targeting the viral RNA polymerase . Therefore, it’s plausible that CCMT may also interact with viral enzymes or other cellular components.
Action Environment:
Environmental factors significantly influence CCMT’s efficacy and stability:
- CCMT’s reactivity may change under acidic or alkaline conditions. Stability and degradation rates vary with temperature. Moisture can impact CCMT’s chemical integrity. Photodegradation may occur under UV exposure.
Remember, scientific exploration often begins with questions, and CCMT presents an exciting puzzle waiting to be solved! 🌐🔍 .
Biochemical Analysis
Biochemical Properties
2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione S-transferase, an enzyme involved in detoxification processes. The compound forms conjugates with glutathione, which are then processed by the enzyme, leading to detoxification of harmful substances . Additionally, this compound can interact with nucleophilic amino acids in proteins, leading to modifications that can alter protein function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases, which are critical in cell signaling pathways . Furthermore, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes. This can result in altered cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can result in the accumulation of substrates and a decrease in the production of products, thereby affecting metabolic pathways. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their activity.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing detoxification processes and protecting against oxidative stress . At high doses, this compound can exhibit toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glutathione. These metabolic processes result in the formation of various metabolites, some of which can be excreted from the body, while others may have biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The activity of this compound can be influenced by its subcellular localization, with different effects observed in different compartments.
Properties
IUPAC Name |
2-(chloromethyl)-4,5-dimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-4-5(2)9-6(3-7)8-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAMXRLIALOFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657635 | |
| Record name | 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741195-86-8 | |
| Record name | 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


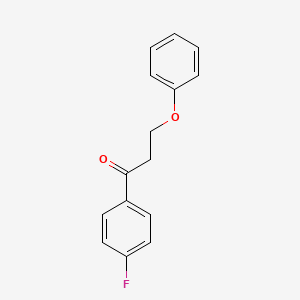

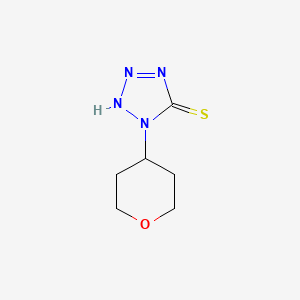



amine](/img/structure/B1486593.png)
![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1486595.png)
![N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1486599.png)
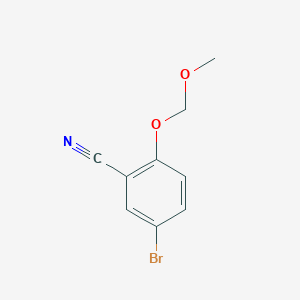

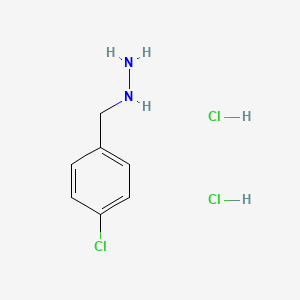
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1486609.png)
